Ethyl 6-chloro-2-cyanonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-4-8(10)12-7(6)5-11/h3-4H,2H2,1H3 |
InChI Key |
FEUROFDHBYLLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Synthesis and Manufacturing
Common Synthetic Routes
A logical approach to synthesizing this compound would likely involve a multi-step process starting from a more common pyridine derivative. A potential strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a common precursor like 6-hydroxynicotinic acid could undergo chlorination and subsequent functionalization. google.com
A hypothetical, yet chemically sound, route could start from a pre-existing chloro-substituted nicotinic acid ester. The introduction of the cyano group at the 2-position is a key step. This is often achieved via nucleophilic substitution of a suitable precursor, such as a 2-chloro or 2-amino derivative.
Key Starting Materials and Reagents
Based on plausible synthetic routes, key starting materials and reagents would include:
A 6-chloronicotinic acid derivative: A compound like ethyl 6-chloronicotinate could serve as a direct precursor.
Chlorinating agents: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert hydroxypyridines into chloropyridines. google.com
Cyanating agents: Sodium or potassium cyanide is a common reagent for introducing a cyano group via nucleophilic substitution of a halide.
Catalysts: Phase-transfer catalysts or metal catalysts (e.g., palladium or copper) might be employed to facilitate the cyanation reaction.
Solvents: Aprotic polar solvents like DMSO or DMF are often used for nucleophilic aromatic substitution reactions.
Reaction Mechanisms and Conditions
The key transformation would be the introduction of the cyano group at the C2 position. The chloro group at C6 and the ester at C3 are electron-withdrawing, which activates the C2 position (and C4) for nucleophilic attack.
The mechanism for this key step would likely be a bimolecular nucleophilic aromatic substitution (SNAr) . In this process, the cyanide ion (CN⁻) would attack the C2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the ring nitrogen and the other substituents. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. The reaction would typically be carried out at elevated temperatures to overcome the activation energy barrier.
Reactivity and Chemical Transformations of Ethyl 6 Chloro 2 Cyanonicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core
The pyridine ring in ethyl 6-chloro-2-cyanonicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the cyano and ester groups. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of a good leaving group, the chloro substituent at the 6-position, facilitates nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity and Chemoselectivity in Substitution Reactions
In SNAr reactions on substituted pyridines, the site of nucleophilic attack is highly regioselective. For this compound, the incoming nucleophile will preferentially attack the carbon atom bearing the chloro group (C-6). This is because the negative charge in the resulting Meisenheimer-type intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.
Chemoselectivity becomes a factor when multiple reactive sites are present. While the primary reaction is the displacement of the chloro group, strong nucleophiles or harsh reaction conditions could potentially lead to reactions at the cyano or ester groups. However, the SNAr reaction at the C-6 position is generally the most favorable and widely utilized transformation for this substrate.
Influence of Electronic and Steric Effects of Substituents (chloro, cyano, ester)
The reactivity of the pyridine ring towards nucleophilic attack is significantly influenced by the electronic properties of its substituents.
Cyano Group: The cyano group at the 2-position is a strong electron-withdrawing group through both inductive and resonance effects. This significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The placement of the cyano group at the 2-position is particularly effective in activating the 6-position for substitution.
Ester Group: The ethyl ester group at the 3-position is also electron-withdrawing, further contributing to the activation of the ring for SNAr reactions.
Steric effects can also play a role. While the substituents on this compound are not excessively bulky, steric hindrance could become a factor with very large nucleophiles, potentially slowing down the rate of reaction. libretexts.org
Mechanistic Studies of Halogen Displacement
The displacement of the chloro group in this compound proceeds via a well-established SNAr mechanism. youtube.com This is a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 6-position, which is attached to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and onto the electron-withdrawing cyano group. youtube.com
Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the departure of the chloride ion, yielding the substituted product.
Transformations of the Cyano Group into Other Functionalities (e.g., amides, tetrazoles)
The cyano group at the 2-position of this compound is a versatile functional group that can be converted into a variety of other useful moieties.
One of the most common transformations is the hydrolysis of the cyano group to a carboxamide. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, while base-catalyzed hydrolysis uses a strong base like sodium hydroxide, often in the presence of a peroxide.
Another important transformation is the conversion of the cyano group into a tetrazole ring. This is typically achieved by reacting the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid and is a common feature in many pharmaceutical compounds.
Reactions Involving the Ester Moiety (e.g., transesterification, hydrolysis, reduction)
The ethyl ester group at the 3-position can also undergo a range of chemical transformations.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. chemguide.co.uk
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous acid or base. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid.
Reduction: The ester group can be reduced to a primary alcohol. rsc.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). researchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, milder reducing agents might be required to selectively reduce the ester without affecting the cyano group.
The reactivity of each functional group on this compound allows for a stepwise and controlled modification of the molecule, providing access to a diverse array of substituted pyridine derivatives for various applications.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is exceptionally challenging and generally not a synthetically viable reaction. The pyridine ring itself is inherently electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. quora.comquora.comyoutube.com This deactivation is significantly amplified by the presence of two potent electron-withdrawing groups: the cyano (-CN) group at C2 and the chloro (-Cl) group at C6. openstax.orglibretexts.org
The nitrogen atom, along with the substituents at the C2 and C6 positions, drastically reduces the electron density at the ortho and para positions (C2, C4, C6), making them highly resistant to attack by electrophiles. quora.comquora.com While electrophilic substitution on unsubstituted pyridine, when forced under harsh conditions, typically occurs at the C3 (meta) position, the electronic landscape of this compound is different. quora.comyoutube.com The available positions for substitution are C4 and C5. However, the cumulative deactivating effect of the nitrogen atom and the flanking electron-withdrawing groups renders the entire aromatic system strongly deactivated.
Any attempt to force an electrophilic substitution would require extremely vigorous conditions (e.g., high temperatures, strong acids), which are more likely to lead to decomposition of the molecule or reaction at the basic nitrogen atom rather than the desired ring substitution. youtube.com Consequently, there are no notable examples in the scientific literature of successful electrophilic aromatic substitution on this compound. Synthetic strategies requiring functionalization of the pyridine core typically rely on other methods, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Radical Reactions and Transition Metal-Catalyzed Cross-Coupling Reactions
In stark contrast to its inertness towards electrophiles, the C6-chloro substituent makes this compound an excellent substrate for radical reactions and, most importantly, transition metal-catalyzed cross-coupling reactions. These transformations provide a powerful and versatile platform for introducing a wide array of functional groups at the C6 position.
Radical Reactions
The halogenated pyridine core can be activated to form pyridyl radicals through photoredox catalysis. nih.gov Selective single-electron reduction of the carbon-halogen bond can generate the corresponding heteroaryl radical. nih.gov This radical species can then participate in various addition reactions, for instance, an anti-Markovnikov addition to alkene substrates. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests its potential use in radical-mediated C-C bond formations, particularly for alkylation, under mild, light-induced conditions. nih.govchemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, and the C-Cl bond in this compound is a prime reaction site. libretexts.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle involves the oxidative addition of the chloropyridine to a low-valent metal catalyst (commonly palladium), followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (like a boronic acid or ester) to form a C-C bond. libretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org For a substrate like this compound, this method allows for the introduction of various aryl or vinyl groups at the C6 position.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple the chloropyridine with a terminal alkyne. wikipedia.orglibretexts.org This method is highly effective for synthesizing 6-alkynyl-2-cyanonicotinate derivatives, which are versatile intermediates for further transformations. Studies on similar 6-chloro-2-cyanopyridine systems have shown excellent yields under mild conditions. soton.ac.uk
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chloropyridine with a primary or secondary amine. nih.govorganic-chemistry.org It is a powerful tool for synthesizing 6-amino-2-cyanonicotinate derivatives. The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.orgpreprints.org The choice of ligand is crucial and can influence the reaction's efficiency and scope. orgsyn.org
The table below summarizes representative conditions for these key cross-coupling reactions as applied to similar 6-chloropyridine substrates, demonstrating the general applicability to this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ / Toluene | Good to Excellent | organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | High | soton.ac.uk |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ / Toluene | Variable to High | preprints.org |
These transition metal-catalyzed reactions highlight the synthetic utility of the C6-chloro group in this compound, providing reliable and modular routes to a vast array of complex, functionalized pyridine derivatives.
Application As a Versatile Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of ethyl 6-chloro-2-cyanonicotinate makes it an ideal starting material for the synthesis of various heterocyclic systems, especially those containing a fused pyridine (B92270) ring.
The presence of vicinal chloro and cyano groups on the pyridine ring is a key structural feature that facilitates the construction of fused bicyclic systems. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide spectrum of biological activities. The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable cyclizing agent. In a potential application, the chloro group of this compound could be displaced by an amino group, followed by reaction with a one-carbon synthon to construct the pyrimidine (B1678525) ring.
A well-established method for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of 2-aminonicotinonitriles with reagents like guanidine (B92328) or formamide. nih.gov For instance, the reaction of a 2-aminonicotinonitrile with guanidine carbonate can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. This approach highlights the potential of this compound, after conversion to its 6-amino analog, to serve as a direct precursor to these important heterocyclic scaffolds. nih.gov
Furthermore, the synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives has been achieved from 4,6-dichloropyrimidine (B16783) precursors. semanticscholar.org This suggests that the chloro substituent in this compound can be strategically utilized in cyclization reactions to afford a variety of fused pyridine systems.
Beyond fused systems, this compound can be employed to construct novel and complex pyridine-based architectures through a variety of organic reactions. The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com These powerful transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 6-position of the pyridine ring, leading to the generation of diverse chemical libraries for drug discovery. mdpi.com
The cyano group also offers a versatile point for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of other heterocyclic rings like triazoles. For instance, the reaction of nitriles with azides can lead to the formation of tetrazoles, a common motif in medicinal chemistry.
Building Block for Complex Molecular Architectures in Pharmaceutical Research
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The functional group array of this compound makes it an attractive starting material for the synthesis of pyridine-containing molecules with potential therapeutic applications.
Synthesis of Pyridine Analogues for Receptor Antagonism
Functionalized pyridine derivatives are known to act as antagonists for various receptors. For example, certain pyridine-based compounds have been investigated as PIM-1 kinase inhibitors, which are implicated in cancer. nih.gov The synthesis of such inhibitors often involves the construction of a core pyridine structure followed by the introduction of various substituents to optimize binding affinity and selectivity. The reactivity of the chloro and cyano groups in this compound provides a facile route to introduce the necessary pharmacophoric elements for receptor antagonism.
Derivatization towards Antiviral Agents
Pyridine and its fused derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including HIV, hepatitis C virus (HCV), and coronaviruses. nih.govmdpi.com The mechanism of action often involves the inhibition of viral enzymes or interference with the viral replication cycle. The synthesis of novel antiviral compounds frequently relies on the derivatization of a core heterocyclic scaffold. For instance, the synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses has been reported. nih.gov this compound can serve as a valuable precursor for the synthesis of such complex structures through sequential reactions involving its functional groups. The development of epoxybenzooxocino[4,3-b]pyridine derivatives as potential inhibitors of SARS-CoV-2 replication further underscores the importance of pyridine-based scaffolds in antiviral drug discovery. bldpharm.com
Development of Potential PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair, making them a significant therapeutic target in oncology. umanitoba.canih.gov The inhibition of PARP is a therapeutic strategy used in anticancer treatments, often to sensitize cancer cells to chemotherapy or as a standalone therapy for cancers with specific deficiencies, such as BRCA mutations. umanitoba.ca
The development of PARP inhibitors often involves creating molecules that mimic the natural NAD+ substrate to competitively inhibit the enzyme. umanitoba.ca Many successful inhibitors are based on heterocyclic scaffolds which form the core of the molecule. While direct synthesis routes starting from this compound are not extensively detailed in publicly available research, its chemical structure is of significant interest. The functionalized pyridine core is a common feature in medicinal chemistry. For instance, the synthesis of phthalazinone-based PARP inhibitors has been a focus of research, demonstrating the importance of nitrogen-containing heterocyclic structures. nih.gov
Research into new PARP inhibitors includes the design of compounds that can achieve high selectivity for PARP-1 over PARP-2 to reduce side effects. researchgate.net The development of such selective inhibitors often relies on optimizing interactions with specific amino acid residues in the enzyme's binding site. researchgate.net The reactive sites on this compound—the chloro, cyano, and ester groups—offer multiple points for chemical modification, allowing for the systematic structural changes needed to develop potent and selective inhibitors. For example, organoboron compounds built on heterocyclic structures have been explored for their potential as PARP inhibitors due to their unique ability to interact with the enzyme. umanitoba.ca This highlights the broad utility of versatile heterocyclic building blocks in designing novel therapeutic agents.
Intermediacy in PI3K-gamma Inhibitor Synthesis
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govresearchgate.net The gamma (γ) isoform of PI3K is particularly relevant in inflammatory responses and certain cancers. The development of inhibitors for PI3K isoforms often utilizes heterocyclic scaffolds like pyridines and pyrimidines. nih.govnih.gov
This compound serves as a potential intermediate in the synthesis of such complex molecules. The strategic placement of its functional groups on the pyridine ring allows it to be a precursor for constructing more elaborate structures. For example, a known synthesis of PI3K-gamma selective inhibitors starts from 2-amino-5-bromopyridine, which undergoes a series of reactions including cyclization and cross-coupling to yield the final active compounds. nih.gov This illustrates how substituted pyridines are fundamental starting materials in this area.
The chloro group on this compound can be displaced or used in cross-coupling reactions (like Suzuki or Stille couplings), while the cyano and ester groups can be hydrolyzed, reduced, or converted to other functionalities. This chemical versatility makes it a candidate for generating libraries of compounds for screening against PI3K-gamma. The design of new PI3K inhibitors often involves a fragment-growing strategy, where different chemical groups are systematically added to a core structure, such as an imidazo[1,2-a]pyridine, to optimize activity and selectivity. nih.gov
Role in Agrochemical Development
The chloropyridine moiety is a well-established toxophore in the agrochemical industry, present in numerous insecticides and fungicides. Similarly, the cyanopyridine structure is utilized for its biological activity. The combination of these features in this compound makes it a compound of interest for the development of new agrochemicals. smolecule.com
While specific applications of this exact compound are not widely documented, related molecules have shown potential. For instance, Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate is noted for its potential utility in formulating agrochemicals due to its reactive functional groups. smolecule.com The development of novel pesticides is a continuous process driven by the need to overcome resistance and improve safety profiles. nih.gov Long-chain molecules are often incorporated into pesticide design to enhance properties like lipophilicity, which improves uptake by insects or plants. mdpi.com The ethyl ester group of this compound could be modified through transesterification to introduce such long chains.
The search for new active ingredients is critical for modern agriculture to ensure crop yields and protect against pests and diseases. nih.gov Functionalized heterocyclic compounds provide a rich source for new chemical entities with desired biological activities.
Contributions to Materials Science and Polymer Chemistry
In materials science, functionalized organic molecules are used as building blocks for polymers with tailored properties. Cyanate (B1221674) esters, for example, are known to undergo cyclotrimerization to form highly cross-linked and thermally stable polycyanurate networks, which consist of triazine rings. researchgate.netscilit.com These materials are valued in high-performance applications like microelectronics and aerospace components. researchgate.net
While this compound is a monofunctional cyanate ester and thus cannot form a cross-linked network on its own, it could be used as a reactive modifier. Monofunctional cyanate esters can be incorporated into polymerizing systems to control cross-link density or to introduce specific functionalities to the final material. scilit.com
Another area of application is in the synthesis of coordination polymers. The pyridine nitrogen and other potential donor atoms (from the cyano or ester groups after modification) can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. For example, 6-chloronicotinic acid has been used with nickel(II) and 4,4′-bipyridine to create a one-dimensional cationic coordination polymer. nih.gov Such materials have potential applications in catalysis, gas storage, and sensing. The structural versatility of this compound makes it a plausible candidate for designing new polymeric materials, including unsaturated poly(ester amide)s, where amide groups can induce unique properties like thixotropic behavior. mdpi.com
Interactive Data Table: Potential Applications
| Field of Application | Key Structural Moiety | Rationale for Potential Use | Relevant Compound Classes |
| Medicinal Chemistry | Substituted Pyridine | Core scaffold for enzyme inhibitors. Functional groups allow for synthetic modification to optimize binding and selectivity. | PARP Inhibitors, PI3K-gamma Inhibitors |
| Agrochemicals | Chloropyridine, Cyanopyridine | Known toxophores in pesticides. Potential for modification to create new active ingredients with enhanced properties. | Insecticides, Fungicides |
| Materials Science | Cyanate Ester, Nicotinate (B505614) | Precursor for polymer modification. Ability to coordinate with metals to form coordination polymers. | Polycyanurates, Coordination Polymers, Poly(ester amide)s |
Structure Activity Relationship Sar Studies of Ethyl 6 Chloro 2 Cyanonicotinate Derivatives
Impact of Substituent Variations on Molecular Interactions and Chemical Behavior
The chemical reactivity and biological activity of derivatives of ethyl 6-chloro-2-cyanonicotinate are profoundly influenced by the nature and position of various substituents. The inherent reactivity of the parent molecule is dictated by the electron-withdrawing properties of the chloro, cyano, and ester groups, which render the pyridine (B92270) ring susceptible to nucleophilic attack.
Research into related 2,6-disubstituted pyridine systems has shown that the introduction of different functional groups can dramatically alter molecular interactions. For instance, the substitution of the chloro group at the 6-position with amino or alkoxy groups can significantly impact the molecule's ability to form hydrogen bonds, a critical factor in biological receptor binding. Studies on 2,6-diaminopyridine (B39239) derivatives, for example, have identified this moiety as a key component for inhibiting Aβ aggregation in the context of Alzheimer's disease research. nih.gov
The cyano group at the 2-position is a potent electron-withdrawing group and a key site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a diverse range of heterocyclic systems. The nature of the substituent at the 6-position can electronically influence the reactivity of this cyano group.
Furthermore, variations in the ester group can modulate the lipophilicity and solubility of the entire molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. The following table summarizes the general impact of substituent variations on the chemical behavior of nicotinate (B505614) derivatives, based on established principles of medicinal chemistry.
| Substituent Position | Type of Variation | Impact on Molecular Interactions and Chemical Behavior |
| C2-position (Cyano group) | Hydrolysis to Carboxylic Acid | Introduces a hydrogen bond donor and acceptor, increases polarity. |
| Reduction to Amine | Introduces a basic center and hydrogen bond donor. | |
| C6-position (Chloro group) | Replacement with Amino group | Introduces a hydrogen bond donor, can act as a nucleophile. |
| Replacement with Alkoxy group | Increases lipophilicity, can act as a hydrogen bond acceptor. | |
| Replacement with Aryl/Heteroaryl | Introduces potential for π-π stacking interactions. | |
| Ester Group | Variation of Alkyl Chain | Modulates lipophilicity and steric bulk. |
Positional Isomerism and its Chemical Consequences within Nicotinate Scaffolds
The arrangement of substituents on the pyridine ring, known as positional isomerism, has profound consequences for the chemical and physical properties of nicotinate derivatives. Shifting a functional group from one position to another can drastically alter the molecule's electronic distribution, steric profile, and its ability to engage in specific intermolecular interactions.
A study on the impact of positional isomerism in zinc-based naphthalene (B1677914) diimide coordination polymers, which featured pyridyl ligands, demonstrated that the use of 3-pyridyl versus 4-pyridyl isomers led to the formation of linear versus zigzag shaped chains, respectively. rsc.org This highlights how a simple change in substituent position can dictate the supramolecular assembly and, consequently, the material's properties. rsc.org
In the context of this compound, moving the chloro or cyano group to other positions on the pyridine ring would create a series of isomers with distinct reactivity profiles. For example, moving the cyano group to the 3- or 5-position would significantly alter the electronic influence on the rest of the ring and the ester functionality.
Consider the hypothetical isomers of chloro-cyano-ethyl-nicotinate. The relative positions of the electron-withdrawing chloro and cyano groups would dictate the most electrophilic sites on the pyridine ring, thereby influencing the regioselectivity of nucleophilic substitution reactions.
| Isomer of Chloro-Cyano-Ethyl-Nicotinate | Expected Impact of Isomerism |
| Ethyl 4-chloro-2-cyanonicotinate | Altered electronic distribution affecting nucleophilic attack. |
| Ethyl 5-chloro-2-cyanonicotinate | Different steric hindrance around the reactive sites. |
| Ethyl 6-chloro-3-cyanonicotinate | Modified dipole moment and solubility. |
Research on functionalized quinoline-based aromatic oligoamide foldamers has also shown a significant influence of positional isomerism on their chiroptical properties. nih.gov The placement of a fluorophore at position 2 versus position 6 of the quinoline (B57606) system resulted in markedly different circularly polarized luminescence. nih.gov This underscores the principle that the precise spatial arrangement of functional groups is critical for designing molecules with specific optical or electronic properties.
Conformational Analysis and Reactivity Profiles of Substituted Pyridines
The three-dimensional shape, or conformation, of substituted pyridines is intrinsically linked to their reactivity. The rotation around single bonds, particularly those connecting the pyridine ring to its substituents, can lead to different spatial arrangements of atoms, some of which are more energetically favorable than others. These conformational preferences can either facilitate or hinder the approach of a reactant, thereby influencing the rate and outcome of a chemical reaction.
Studies on 2,6-disubstituted pyridines have shown that the size and nature of the substituents can restrict rotation and favor specific conformations. For instance, in 2,6-bis(2-anilinoethynyl)pyridine receptors, the sulfonamide arms can rotate to adopt a conformation that creates a binding cavity suitable for specific anions. researchgate.net This demonstrates how conformational flexibility is crucial for molecular recognition.
In the case of derivatives of this compound, the orientation of the ethyl ester group relative to the pyridine ring can be influenced by the nature of the substituent at the 6-position. A bulky substituent might sterically hinder the rotation of the ester group, locking it into a specific conformation. This, in turn, could affect its accessibility for hydrolysis or other reactions.
Computational modeling and experimental techniques like NMR spectroscopy are often employed to study the conformational preferences of such molecules. For example, conformational analysis of 2,9-disubstituted 1-oxaquinolizidines has been performed to understand their stereochemistry and reactivity. acs.org Similarly, understanding the preferred conformations of this compound derivatives is essential for predicting their interaction with biological targets or their assembly in materials.
| Substituent at C6 | Potential Conformational Impact | Consequence on Reactivity |
| Small (e.g., -H, -F) | Relatively free rotation of the C2-ester group. | Increased accessibility of the ester for reactions. |
| Bulky (e.g., -phenyl, -t-butyl) | Restricted rotation, favored planar or non-planar conformation. | Steric hindrance may reduce reactivity at the ester or cyano group. |
| Hydrogen-bonding (e.g., -NH2, -OH) | Intramolecular hydrogen bonding may lock conformation. | Can lead to specific reactivity or pre-organization for binding. |
Design Principles for Ligands Based on the Nicotinate Framework
The collective understanding of structure-activity relationships, the effects of positional isomerism, and conformational analysis provides a rational basis for the design of novel ligands built upon the this compound framework. The goal of ligand design is to create molecules that can bind to a specific biological target with high affinity and selectivity. mdpi.com
Based on the principles discussed, several key design strategies can be employed:
Strategic Placement of Functional Groups: The chloro and cyano groups of this compound serve as versatile handles for introducing a variety of functional groups through nucleophilic substitution, cross-coupling reactions, or other transformations. The choice of substituent should be guided by the desired interactions with the target, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Exploitation of Positional Isomerism: As demonstrated, the precise positioning of substituents is critical. rsc.orgnih.gov A systematic exploration of positional isomers can lead to the discovery of ligands with optimized binding geometries and improved selectivity.
Conformational Control: Introducing steric bulk or functionalities capable of forming intramolecular hydrogen bonds can be used to control the conformational preferences of the ligand. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. acs.org
Modulation of Physicochemical Properties: The ester group and other substituents can be modified to fine-tune the ligand's solubility, lipophilicity, and metabolic stability. These properties are crucial for ensuring that the ligand can reach its target in a biological system.
The synthesis of various substituted quinazolinones as CDK9 inhibitors provides a practical example of these design principles in action. mdpi.com In this study, modifications at different positions of the quinazolinone scaffold led to compounds with varying inhibitory potencies, highlighting the importance of a systematic SAR exploration. mdpi.com
The following table outlines key design considerations for developing ligands from the this compound scaffold.
| Design Principle | Application to Nicotinate Framework | Example from Related Systems |
| Targeted Functionalization | Utilize the reactivity of the C6-Cl and C2-CN groups to introduce pharmacophoric features. | Synthesis of 2,6-disubstituted pyridine derivatives as Aβ aggregation inhibitors. nih.gov |
| Isomeric Scanning | Synthesize and evaluate different positional isomers to optimize ligand-receptor fit. | Varying pyridyl attachment in coordination polymers to control structure. rsc.org |
| Conformational Rigidity | Introduce bulky groups or intramolecular H-bonds to favor a bioactive conformation. | Use of bisurea receptors with pre-organized cavities for anion binding. researchgate.net |
| Property Modulation | Modify the ester and other substituents to achieve desired ADME properties. | Structure-activity relationship studies of CNS agents to optimize receptor interaction. nih.gov |
Advanced Spectroscopic and Mechanistic Characterization
Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Analyses
While specific kinetic and thermodynamic data for reactions involving Ethyl 6-chloro-2-cyanonicotinate are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from studies of analogous substituted chloropyridines. The primary reaction pathway for this compound is expected to be nucleophilic aromatic substitution (SNAr).
The SNAr mechanism typically proceeds in a stepwise manner, involving the initial attack of a nucleophile on the electron-deficient pyridine (B92270) ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride leaving group restores the aromaticity of the ring. For this compound, the electron-withdrawing nature of the cyano and ethyl carboxylate groups, particularly at the 2- and 3-positions, respectively, enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
Kinetic analyses of similar SNAr reactions on chloropyridines are often conducted to determine the rate law, which can provide evidence for the proposed mechanism. Typically, these reactions exhibit second-order kinetics, with the rate being dependent on the concentrations of both the pyridine substrate and the nucleophile.
Thermodynamic analyses, often supported by computational chemistry, can provide insights into the energy profile of the reaction, including the relative energies of reactants, intermediates, transition states, and products. The stability of the Meisenheimer complex is a key factor in the thermodynamics of SNAr reactions. For this compound, the negative charge of the intermediate can be delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, as well as the nitrogen of the cyano group, contributing to its stability.
Recent studies have also highlighted the existence of a mechanistic continuum in SNAr reactions, where the reaction may proceed through a concerted or borderline mechanism rather than a purely stepwise one, depending on the specific reactants and conditions. nih.govnih.gov
In-depth Analysis of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides a deeper understanding of the reaction pathway at a molecular level. For the reactions of this compound, computational methods are invaluable for characterizing these transient species, which are often difficult to observe experimentally due to their short lifetimes. ims.ac.jp
Reaction Intermediates: The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. Its structure can be computationally modeled to understand the charge distribution and geometry. The negative charge is delocalized across the pyridine ring and the electron-withdrawing substituents, leading to a more stable intermediate and facilitating the reaction.
Transition States: Computational chemistry can be employed to locate and characterize the transition states for both the formation and the breakdown of the Meisenheimer complex. ims.ac.jp The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. For a stepwise SNAr reaction, two distinct transition states would be expected, corresponding to the nucleophilic attack and the departure of the leaving group. The relative energies of these transition states determine the rate-limiting step of the reaction.
The table below illustrates a hypothetical energy profile for a typical SNAr reaction of this compound, highlighting the relative energies of the key species involved.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 | Formation of the Meisenheimer complex | +15 to +25 |
| Intermediate | Meisenheimer complex | +5 to +10 |
| Transition State 2 | Departure of the chloride ion | +10 to +20 |
| Products | Substituted pyridine + Chloride ion | < 0 (for an exothermic reaction) |
Note: The values in this table are illustrative and based on typical SNAr reactions. Actual values would require specific experimental or computational determination.
Application of Advanced NMR and Mass Spectrometry for Structural Confirmation
The unambiguous structural confirmation of this compound and its reaction products relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Advanced NMR Techniques: One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net For a more detailed structural elucidation, two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the pyridine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of the substituents to the pyridine ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which can be useful for confirming the regiochemistry of substitution products. diva-portal.org
The following table presents expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound, based on data for similar substituted pyridines. researchgate.net
| Carbon Atom | Expected ¹³C NMR Chemical Shift Range (ppm) |
| C=O (Ester) | 160-170 |
| C2 (Pyridine) | 145-155 |
| C3 (Pyridine) | 120-130 |
| C4 (Pyridine) | 135-145 |
| C5 (Pyridine) | 125-135 |
| C6 (Pyridine) | 150-160 |
| C≡N (Cyano) | 115-125 |
| O-CH₂ (Ethyl) | 60-70 |
| CH₃ (Ethyl) | 10-20 |
Note: These are estimated ranges and can be influenced by solvent and other factors.
Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.org For this compound, characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the chlorine atom. miamioh.edu
Spectroscopic Techniques for Reaction Monitoring and Optimization
Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques are particularly well-suited for this purpose. nih.govyoutube.com
FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of a reaction in real-time. youtube.com For instance, in a substitution reaction where the chloro group is replaced, the disappearance of vibrational modes associated with the C-Cl bond and the appearance of new bands corresponding to the new substituent can be tracked over time. The carbonyl stretch of the ester group and the nitrile stretch can also serve as spectroscopic handles to monitor changes in the molecule's electronic structure during the reaction. nih.gov
In-situ NMR Spectroscopy: This technique allows for the direct observation of the reaction mixture inside an NMR spectrometer. It can provide detailed information about the concentrations of reactants, products, and any observable intermediates as a function of time, offering deep mechanistic insights.
The table below summarizes the applicability of different spectroscopic techniques for monitoring reactions of this compound.
| Spectroscopic Technique | Information Provided | Application in Reaction Monitoring |
| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, C≡N, C-Cl) | Tracking the consumption of starting material and formation of product by monitoring characteristic vibrational bands. youtube.com |
| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds | Monitoring changes in the pyridine ring and substituent vibrations. nih.gov |
| In-situ NMR Spectroscopy | Quantitative concentration data for all NMR-active species | Detailed kinetic analysis and identification of reaction intermediates. |
| Mass Spectrometry | Mass-to-charge ratio of ions | Often used for offline analysis of reaction aliquots to track product formation and identify byproducts. |
By employing these advanced spectroscopic and mechanistic characterization techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its strategic application in the synthesis of novel and functional molecules.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of Ethyl 6-chloro-2-cyanonicotinate. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and orbital energies.
A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine atom, the cyano group, and the ester group would significantly influence the electron distribution on the pyridine (B92270) ring, making certain positions more reactive than others.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For substituted pyridines, DFT calculations have been successfully used to correlate these electronic parameters with observed chemical behavior. Current time information in Bangalore, IN.
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics Simulations of Compound Interactions and Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The ethyl ester group can rotate, leading to different conformers. While crystal structures provide information about the solid-state conformation, MD simulations can reveal the preferred conformations in solution and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reactants in a dynamic setting.
Moreover, MD simulations can shed light on the interactions between this compound and its environment. For instance, in a solution, the simulation can show how solvent molecules arrange around the solute and how hydrogen bonds or other non-covalent interactions are formed and broken over time. If the compound is being studied for its potential biological activity, MD simulations can be used to model its interaction with a protein binding site, providing insights into the stability of the complex and the key residues involved in binding.
Computational Studies of Reaction Pathways, Barriers, and Selectivity
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which possesses multiple reactive sites, theoretical studies can predict the most likely reaction pathways and the factors that govern selectivity.
By comparing the activation energies for different possible reactions, it is possible to predict the selectivity of a given transformation. For example, will a nucleophile preferentially attack the chlorinated carbon or the carbon of the cyano group? Computational studies can provide a quantitative answer to such questions, guiding the design of synthetic routes to new derivatives of this compound.
In Silico Screening and Virtual Library Design for Novel Pyridine Derivatives
The core structure of this compound can serve as a scaffold for the design of new molecules with desired properties, particularly in the context of drug discovery. In silico screening and virtual library design are computational techniques that enable the rapid evaluation of large numbers of compounds for their potential biological activity.
Virtual screening involves docking a library of virtual compounds into the binding site of a target protein. The docking algorithm predicts the binding mode and estimates the binding affinity of each compound. This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing. The this compound scaffold, with its multiple points for chemical modification (the chloro, cyano, and ester groups), is well-suited for the creation of a virtual library.
By computationally exploring different substituents at these positions, a vast and diverse library of virtual pyridine derivatives can be generated. This library can then be screened against various biological targets to identify potential hits. This approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on the most promising candidates. The pyridine nucleus is a common feature in many biologically active compounds, making derivatives of this compound interesting candidates for such in silico studies. Current time information in Bangalore, IN.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes
Another promising avenue is the application of modern synthetic methodologies such as C-H activation. Rhodium-catalyzed C-H amidation has been demonstrated for the functionalization of pyridines, and similar strategies could be envisioned for the introduction or modification of substituents on the pyridine (B92270) ring of precursors to Ethyl 6-chloro-2-cyanonicotinate. nih.gov The development of regioselective reactions will be crucial to control the placement of the chloro, cyano, and ester groups.
Furthermore, the synthesis of related cyanopyridines has been achieved through various methods, including the direct cyanation of pyridine N-oxides and the ammoxidation of picolines. researchgate.netgoogle.com Investigating analogous transformations for appropriately substituted precursors could lead to novel synthetic pathways for this compound.
Exploration of Untapped Reactivity Patterns and Chemical Transformations
The reactivity of this compound is dictated by its distinct functional groups, each offering a handle for diverse chemical transformations. Future research should focus on systematically exploring the untapped reactivity of this molecule.
The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby generating a library of novel compounds with potentially interesting biological activities or material properties. The reactivity of this position can be compared to other chloropyridines, which are known to undergo such substitutions.
The cyano group at the 2-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, a common bioisostere in medicinal chemistry. The hydrolysis of 2-cyanopyridine (B140075) to picolinamide, for example, is a well-known transformation. researchgate.net Exploring the selective transformation of the cyano group in the presence of the ester and chloro functionalities will be a key challenge and a fruitful area of research.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or converted to other functional groups. The interplay and selective manipulation of the cyano, chloro, and ester groups will be a central theme in exploring the chemical space around this scaffold.
Potential Applications in Catalysis and Supramolecular Chemistry
The pyridine nitrogen and the various substituents of this compound make it an intriguing candidate for applications in catalysis and supramolecular chemistry.
In catalysis, the pyridine nitrogen can act as a ligand for transition metals. The electronic properties of the pyridine ring are modulated by the electron-withdrawing chloro and cyano groups, which could influence the catalytic activity of a coordinated metal center. Future research could involve the synthesis of metal complexes of this compound and their evaluation as catalysts in various organic transformations.
In the realm of supramolecular chemistry, the compound possesses multiple sites for non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the chloro substituent can participate in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials. acs.orgnih.gov The cyano group can also engage in dipole-dipole interactions and act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.
Future studies could investigate the self-assembly of this compound or its derivatives into well-defined supramolecular architectures such as liquid crystals or porous organic frameworks. The combination of hydrogen and halogen bonding could be exploited to create complex and robust multi-component assemblies with tailored properties. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly moving towards continuous flow and automated synthesis platforms to improve efficiency, safety, and scalability. The future development of synthetic routes to this compound and its derivatives should consider compatibility with these technologies.
Flow chemistry offers several advantages for the synthesis of functionalized heterocycles, including precise control over reaction parameters, enhanced safety when dealing with reactive intermediates, and the ability to perform multi-step sequences in a continuous fashion. thieme-connect.comresearchgate.net The development of a flow-based synthesis of this compound would be a significant step towards its large-scale production for further research and application. For instance, a recent study highlighted the advantages of continuous flow processing for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, demonstrating significant improvements in yield and reaction time compared to batch processing. researchgate.net
Automated synthesis platforms can be used to rapidly generate libraries of derivatives from a common intermediate like this compound. nih.gov By integrating flow chemistry with robotic systems, a large number of analogs with diverse substituents could be synthesized and screened for desired properties, accelerating the discovery of new drug candidates or functional materials. This high-throughput approach would be particularly valuable for exploring the structure-activity relationships of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
